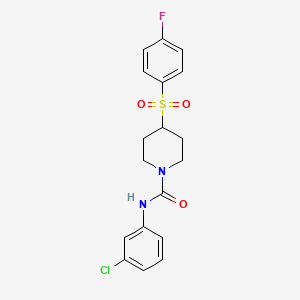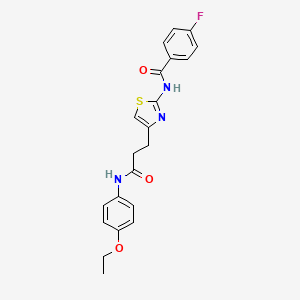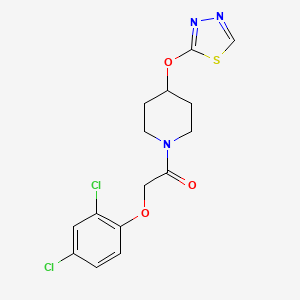![molecular formula C18H25N3O5S B2517881 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034465-25-1](/img/structure/B2517881.png)
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide" is a novel molecule that incorporates several pharmacophores known for their biological activities. The presence of a pyrazole ring, a sulfonamide group, and a dihydrobenzodioxin moiety suggests that this compound could exhibit a range of biological activities, potentially including enzyme inhibition and antiproliferative effects .
Synthesis Analysis
The synthesis of related pyrazole-sulfonamide derivatives typically begins with a precursor molecule, such as a pyrazole-dicarboxylic acid, which is then further modified to introduce the sulfonamide functionality . The synthesis process is characterized by the use of various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and elemental analysis, to confirm the structure of the synthesized molecules .
Molecular Structure Analysis
The molecular structure of pyrazole-sulfonamide derivatives is elucidated using a combination of NMR techniques, including 1H NMR, 13C NMR, and sometimes 19F NMR for fluorinated compounds. These techniques provide detailed information about the chemical shifts and splitting patterns of the protons and carbons in the molecule, which are influenced by the presence of substituents like fluorine atoms .
Chemical Reactions Analysis
The pyrazole-sulfonamide derivatives are designed to interact with biological targets, such as enzymes. The inhibitory effects of these compounds on enzymes like human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) have been studied in vitro, with some compounds showing significant inhibitory profiles at nanomolar levels . The Ki values for these interactions provide insight into the potency of the compounds as enzyme inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by their molecular structure. The introduction of specific functional groups, such as the 2,3-dihydrobenzo[b][1,4]dioxin structure, can enhance the bioactivity of the compounds by reinforcing their interaction with biological receptors . The solubility, stability, and reactivity of these compounds can be inferred from their structural features and the presence of electron-donating or withdrawing groups.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Compounds related to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, particularly those with pyrazoline and sulfonamide moieties, have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). These enzymes are crucial in various physiological processes, including respiration and acid-base balance. The inhibitory activity of these compounds suggests potential applications in treating conditions associated with dysregulated carbonic anhydrase activity, such as glaucoma, epilepsy, and some edemas. For instance, a study on polymethoxylated-pyrazoline benzene sulfonamides demonstrated significant inhibition of hCA I and II, with inhibition constants in the nanomolar range, indicating the potential of such compounds in medical applications (Kucukoglu et al., 2016).
Antitumor Potential
Some derivatives of N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide have been explored for their cytotoxic activities against tumor cell lines. The structure-activity relationship (SAR) of these compounds can provide insights into the development of new antitumor agents. The SAR studies help in identifying the chemical groups essential for cytotoxic activity and can guide the design of more potent and selective antitumor drugs. For example, certain pyrazoline derivatives exhibited cytotoxicity against various cancer cell lines, suggesting their potential as lead molecules for anticancer drug development (Gul et al., 2016).
Binding Affinity to Proteins
Research on the binding affinity of sulfonamide derivatives, including those structurally related to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, to proteins such as bovine serum albumin (BSA) has been conducted. These studies are vital for understanding the pharmacokinetics and pharmacodynamics of such compounds. The binding affinity to serum proteins can influence the distribution, metabolism, and excretion of drugs, affecting their efficacy and toxicity profiles. Investigating the interaction between sulfonamide derivatives and BSA using fluorescent probe techniques can provide valuable information on the binding mechanism and the nature of the interaction, which is crucial for drug design (Jun et al., 1971).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-11(2)21-13(4)18(12(3)20-21)27(23,24)19-10-15(22)14-5-6-16-17(9-14)26-8-7-25-16/h5-6,9,11,15,19,22H,7-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYISEOHVCUYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(4-Chlorophenyl)-2-oxoethoxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one](/img/structure/B2517799.png)


![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2517805.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)




![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)
